molecular formula C5H11NOS B8536323 2-Methylthio-2-methylpropionaldoxime

2-Methylthio-2-methylpropionaldoxime

Cat. No. B8536323
M. Wt: 133.21 g/mol
InChI Key: ZFGMCJAXIZTVJA-UHFFFAOYSA-N
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Patent
US04847413

Procedure details

This invention relates to a process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime (aldoxycarb) as an agueous wet cake by reacting 2-methyl-2-(methylthio) propionaldehyde oxime (aldicarb oxime) with methyl isocyanate in an aqueous medium to give 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime (aldicarb) which is then oxidized in an agueous medium to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime. This invention also relates to an agueous wet cake composition containing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([O:5][N:6]=[CH:7][C:8]([CH3:14])([S:10]([CH3:13])(=O)=O)[CH3:9])=[O:4].CC(SC)(C)C=NO.CN=C=O>>[CH3:1][NH:2][C:3]([O:5][N:6]=[CH:7][C:8]([CH3:14])([S:10][CH3:13])[CH3:9])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)ON=CC(C)(S(=O)(=O)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=NO)(C)SC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04847413

Procedure details

This invention relates to a process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime (aldoxycarb) as an agueous wet cake by reacting 2-methyl-2-(methylthio) propionaldehyde oxime (aldicarb oxime) with methyl isocyanate in an aqueous medium to give 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime (aldicarb) which is then oxidized in an agueous medium to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime. This invention also relates to an agueous wet cake composition containing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([O:5][N:6]=[CH:7][C:8]([CH3:14])([S:10]([CH3:13])(=O)=O)[CH3:9])=[O:4].CC(SC)(C)C=NO.CN=C=O>>[CH3:1][NH:2][C:3]([O:5][N:6]=[CH:7][C:8]([CH3:14])([S:10][CH3:13])[CH3:9])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)ON=CC(C)(S(=O)(=O)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=NO)(C)SC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.